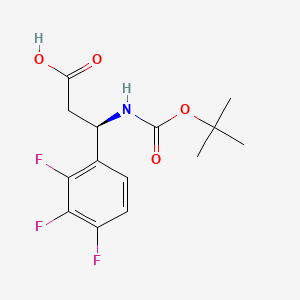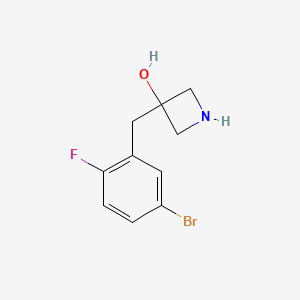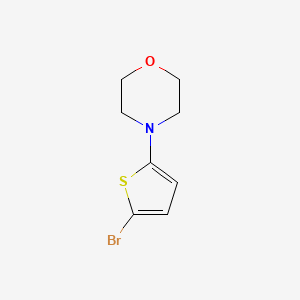![molecular formula C10H13N3O2 B13547887 5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13547887.png)
5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid: is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activity. Its structure consists of a tricyclic framework with an azidomethyl group and a carboxylic acid functional group, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the azidomethyl group, and final carboxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form various oxidation products.
Reduction: The azidomethyl group can be reduced to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitro compounds, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest in the field of bioconjugation, where it is used to modify biomolecules for various applications, including drug delivery and imaging.
Medicine: In medicine, the compound is being explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials.
Mécanisme D'action
The mechanism of action of 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid involves its interaction with specific molecular targets. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug delivery applications.
Comparaison Avec Des Composés Similaires
- 5-(Bromomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
- 5-(Chloromethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
- 5-(Iodomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
Uniqueness: Compared to its halomethyl analogs, 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid offers unique reactivity due to the presence of the azide group. This allows for click chemistry applications, which are not possible with the halomethyl analogs.
Propriétés
Formule moléculaire |
C10H13N3O2 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
5-(azidomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2/c11-13-12-5-9-1-6-3-10(9,8(14)15)4-7(6)2-9/h6-7H,1-5H2,(H,14,15) |
Clé InChI |
NUNMOOJTJDIHOL-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3(C1(CC2C3)CN=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


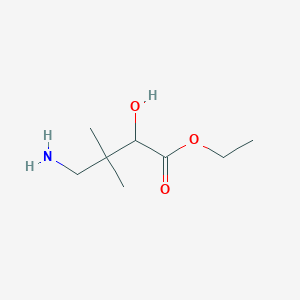

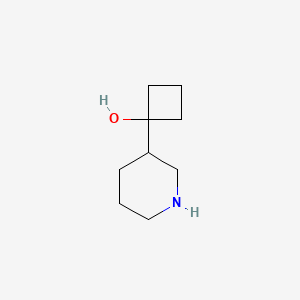
![1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride](/img/structure/B13547833.png)
![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13547836.png)
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13547843.png)
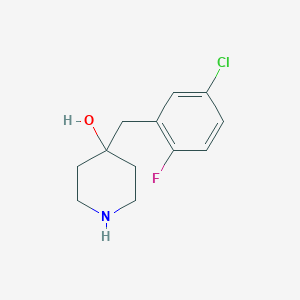
![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13547853.png)
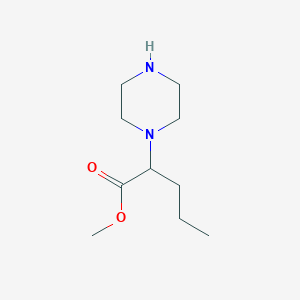
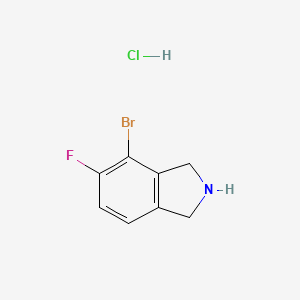
![6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13547879.png)
